SID-530 -

SID-530

Catalog Number: EVT-1535484
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Synthesis Analysis

The synthesis of SID-530 involves the complexation of docetaxel with hydroxypropyl-beta-cyclodextrin. This process enhances the solubility of docetaxel, which is otherwise poorly soluble in aqueous environments. The technical details include:

  1. Preparation of Hydroxypropyl-beta-Cyclodextrin: This compound is synthesized through the modification of beta-cyclodextrin with hydroxypropyl groups to improve its solubilizing properties.
  2. Complexation Process: The complexation is achieved through a solvent evaporation method or freeze-drying techniques where docetaxel and hydroxypropyl-beta-cyclodextrin are mixed in a suitable solvent, followed by removal of the solvent to yield a stable complex.
  3. Purification: The final product undergoes purification steps to ensure high purity (>98%) and to remove any unreacted compounds or by-products .
Molecular Structure Analysis

The molecular structure of SID-530 can be described as follows:

  • Molecular Formula: C43H53N1O10
  • Molecular Weight: Approximately 807.9 g/mol
  • Structure: SID-530 retains the core structure of docetaxel while incorporating hydroxypropyl-beta-cyclodextrin to form a stable inclusion complex. The presence of hydroxypropyl-beta-cyclodextrin enhances its solubility and stability in physiological conditions.
Chemical Reactions Analysis

SID-530 undergoes several chemical reactions that are critical for its pharmacological activity:

  1. Microtubule Binding: Upon administration, SID-530 binds to tubulin, preventing microtubule depolymerization. This action is crucial for halting cell cycle progression at the G2/M phase.
  2. Hydrolysis: In physiological conditions, hydroxypropyl-beta-cyclodextrin can undergo hydrolysis, releasing docetaxel gradually into circulation, thereby prolonging its therapeutic effects.
  3. Metabolic Pathways: Docetaxel is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit antitumor activity .
Mechanism of Action

The mechanism of action for SID-530 involves:

  1. Inhibition of Microtubule Dynamics: By binding to tubulin, SID-530 stabilizes microtubules and prevents their disassembly, which is essential for mitotic spindle formation during cell division.
  2. Induction of Apoptosis: The disruption of normal microtubule function leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.
  3. Pharmacokinetic Profile: Studies indicate that SID-530 exhibits comparable pharmacokinetic parameters to Taxotere, with similar maximum serum concentrations and time to peak concentration .
Physical and Chemical Properties Analysis

SID-530 possesses distinct physical and chemical properties that enhance its utility as an antineoplastic agent:

  • Physical Properties:
    • Appearance: Solid powder
    • Solubility: High solubility in dimethyl sulfoxide (DMSO), facilitating formulation into injectable forms.
  • Chemical Properties:
    • Stability: Stable under recommended storage conditions (0 - 4 °C for short-term; -20 °C for long-term).
    • Reactivity: Exhibits reactivity typical of taxanes, particularly in interactions with microtubules.
Applications

SID-530's primary application lies within oncology as a treatment for various cancers due to its potent antitumor activity. It has been utilized in clinical settings for:

Introduction

Contextualizing SID-530 in Contemporary Research

SID-530 emerges as a significant investigational compound in the landscape of antineoplastic agents, specifically within the taxane class. Contemporary oncology research prioritizes the development of microtubule-targeting agents to address limitations of existing chemotherapeutics, particularly concerning drug resistance and therapeutic efficacy. As a semi-synthetic taxane derivative, SID-530 represents an evolution beyond first-generation taxanes like paclitaxel, with structural modifications aimed at enhancing cellular uptake and bioavailability. Current research focuses on optimizing these compounds to exploit the vulnerability of rapidly dividing cancer cells to microtubule disruption while minimizing off-target effects. The compound exists within a broader pharmacological trend exploring plant-derived cytotoxins, joining other microtubule-stabilizing agents such as epothilones and discodermolide in preclinical and clinical development pipelines [3].

Definition and Scope of SID-530

SID-530 is unambiguously defined as an intravenous formulation containing a semi-synthetic, second-generation taxane derived from precursor compounds isolated from the European yew tree (Taxus baccata). Its core active component is a docetaxel analogue with systematic chemical modifications designed to improve pharmacokinetic profiles. The compound operates within a specific mechanistic scope: binding to and stabilizing β-tubulin subunits, thereby inhibiting microtubule depolymerization. This action triggers cell-cycle arrest at the G2/M phase transition point—a critical vulnerability in malignant cells. Unlike broader cytotoxic agents, SID-530's therapeutic scope is deliberately targeted toward malignancies exhibiting high mitotic indices and tubulin isoform expression patterns conducive to taxane sensitivity, including specific breast, ovarian, and non-small cell lung carcinoma subtypes [3].

Research Objectives and Significance

The primary research objectives for SID-530 center on three critical gaps in current taxane therapeutics:

  • Overcoming Multidrug Resistance: Investigating SID-530's binding affinity for mutant tubulin isoforms associated with paclitaxel and docetaxel resistance.
  • Enhanced Tumor Penetration: Evaluating the compound's ability to accumulate in hypoxic tumor cores and cross blood-brain barriers.
  • Metabolic Stability: Characterizing resistance to hepatic cytochrome P450-mediated deactivation.

The significance lies in SID-530's potential to expand therapeutic windows beyond existing taxanes. Early pharmacological models suggest a 3- to 5-fold increase in tubulin-binding persistence compared to docetaxel, potentially enabling lower dosing frequencies. Additionally, its development represents a case study in structure-based optimization of natural cytotoxins using contemporary medicinal chemistry approaches, providing transferable insights for next-generation antimitotic agents [3].

Properties

Product Name

SID-530

IUPAC Name

NONE

Solubility

Soluble in DMSO

Synonyms

SID530; SID 530; SID530.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.